N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Description
N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H26N2OS and its molecular weight is 414.57. The purity is usually 95%.
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Scientific Research Applications
Dearomatising Rearrangements of Thiophene Carboxamides
Thiophene carboxamides with specific substituents undergo rearrangement upon treatment, leading to the formation of pyrrolinones and other cyclic compounds. This property can be exploited in synthetic organic chemistry for the generation of complex heterocyclic structures, potentially useful in pharmaceuticals and materials science (Clayden et al., 2004).
Heterocyclic Synthesis with Thiophenylhydrazonoacetates
The synthesis of various heterocyclic derivatives from thiophene-based compounds showcases the versatility of thiophene carboxamides in producing a wide range of biologically active molecules. This method could be applied to design novel compounds with potential applications in drug discovery and development (Mohareb et al., 2004).
Conducting Polymers from Thiophene Derivatives
New types of conducting polymers have been synthesized from thiophene derivatives, showing promise for applications in electronic devices due to their stability and electrical properties. Such materials could be relevant for creating more efficient solar cells and other optoelectronic devices (Soyleyici et al., 2013).
Electron Transport Materials for Polymer Solar Cells
The development of n-type conjugated polyelectrolytes based on thiophene derivatives for use as electron transport layers in polymer solar cells highlights the potential of such compounds in improving the efficiency and performance of renewable energy technologies (Hu et al., 2015).
Properties
IUPAC Name |
N-(4-butylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-3-4-9-20-11-13-22(14-12-20)27-26(29)25-24(28-15-5-6-16-28)23(18-30-25)21-10-7-8-19(2)17-21/h5-8,10-18H,3-4,9H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCOFNSAXCWVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC(=C3)C)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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